2-Chloro-2,3-dimethylbutane

Vue d'ensemble

Description

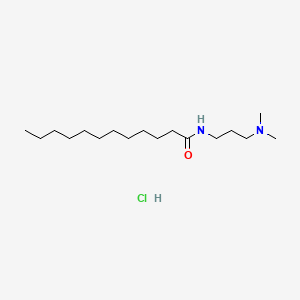

2-Chloro-2,3-dimethylbutane is a chemical compound with the molecular formula C6H13Cl . It has an average mass of 120.620 Da and a monoisotopic mass of 120.070580 Da .

Synthesis Analysis

A highly efficient production of 2-Chloro-2,3-dimethylbutane was realized using a continuous flow micro-channel reactor . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis

The molecular structure of 2-Chloro-2,3-dimethylbutane consists of 6 carbon atoms, 13 hydrogen atoms, and 1 chlorine atom . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

One of the known reactions involving 2-Chloro-2,3-dimethylbutane is its reaction with HCl to form C6H13Cl . More details about its chemical reactions can be found in the referenced sources .Physical And Chemical Properties Analysis

2-Chloro-2,3-dimethylbutane has a molecular weight of 120.62 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 120.0705781 g/mol .Applications De Recherche Scientifique

Catalysis in Chemical Synthesis

- 2-Chloro-2,3-dimethylbutane is used in the synthesis of 2,3-dimethylbutenes through selective conversion at high temperatures in the presence of bimetallic catalysts. This process involves surface organometallic chemistry (SOMC) on oxide and metal, highlighting the stability and efficiency of the catalysts used (Rougé et al., 2019).

Thermal Decomposition Kinetics

- The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, a related compound, have been studied using computational methods. This research provides insights into the energy profiles and reaction pathways, offering a deeper understanding of the chemical's behavior under various conditions (Shiroudi & Zahedi, 2016).

Chemical Transformation Studies

- Studies have shown that 2-methylpropane and 2-methylpropene can be transformed into 2,3-dimethylbutane and 2,3-dimethylbutenes, respectively, using a specific alumina-supported tungsten hydride catalyst. This represents a novel approach to alkane metathesis, demonstrating the versatility of 2,3-dimethylbutane in chemical transformations (Merle et al., 2009).

Synthesis of Novel Compounds

- 2-Chloro-2,3-dimethylbutane is involved in the synthesis of novel compounds like 3,3-dimethylpyrrolidin-2-carbonitriles. This process is conducted in water, highlighting an environmentally benign approach to chemical synthesis (D’hooghe et al., 2009).

Radiolysis Studies

- Research into the radiolysis of 2,3-dimethylbutane in the solid state at low temperatures (77 K) provides valuable information on the formation of solvent radicals and the impact of different matrices on these processes. Such studies are crucial for understanding the chemical's behavior under radiation exposure (FukayaMitsuharu et al., 2006).

Molecular Spectroscopy

- The rotational spectrum of 2,3-dimethylbutane has been analyzed, providing insights into the molecular structure and conformations. This is important for understanding the fundamental physical properties of the molecule (Churchill et al., 2010).

Mechanisms of Radical Alkylation

- Studies have explored the mechanism of radical alkylation of certain compounds with 2,3-dimethylbutane, providing insights into the reaction pathways and regioselectivity of these processes. This information is crucial for developing efficient synthetic strategies (Trukhin et al., 2007).

Gas Hydrate Research

- Research on the four-phase equilibrium data for 2,3-dimethylbutane in the presence of help gases like methane and nitrogen contributes to the understanding of gas hydrates, particularly in the context of seabed temperature ranges. This has implications for energy and environmental studies (Ostergaard et al., 2000).

Safety and Hazards

2-Chloro-2,3-dimethylbutane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the central nervous system (CNS) being a target organ .

Mécanisme D'action

Target of Action

Its primary interactions are likely with other organic molecules, particularly in organic synthesis reactions .

Mode of Action

The mode of action of 2-Chloro-2,3-dimethylbutane is primarily through its reactivity as an alkyl halide. Alkyl halides, such as 2-Chloro-2,3-dimethylbutane, are known to undergo nucleophilic substitution and elimination reactions . In the presence of a nucleophile, the chlorine atom can be replaced, leading to the formation of a new bond. This is a common reaction in organic synthesis .

Biochemical Pathways

It can undergo reactions that lead to the formation of other organic compounds, which could potentially interact with biological systems .

Result of Action

The primary result of the action of 2-Chloro-2,3-dimethylbutane is the formation of new organic compounds through chemical reactions. In a biological context, these compounds could potentially interact with various cellular components, but the specific effects would depend on the nature of the compounds formed .

Propriétés

IUPAC Name |

2-chloro-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-5(2)6(3,4)7/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMQRALQJLCVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208124 | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2,3-dimethylbutane | |

CAS RN |

594-57-0 | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.